molecular formula C12H17Cl2N2O5PS2 B12587662 S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine CAS No. 870971-31-6

S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine

Cat. No.: B12587662
CAS No.: 870971-31-6
M. Wt: 435.3 g/mol
InChI Key: VIISYIPKZIMBJQ-VIFPVBQESA-N
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Description

S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine is a complex organic compound that features a pyridine ring substituted with chlorine atoms and a diethoxyphosphorothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine typically involves multiple stepsThe final step involves coupling with L-cysteine under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorine-substituted positions .

Scientific Research Applications

S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine is unique due to its specific substitution pattern and the presence of the diethoxyphosphorothioyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

870971-31-6

Molecular Formula

C12H17Cl2N2O5PS2

Molecular Weight

435.3 g/mol

IUPAC Name

(2R)-2-amino-3-(3,5-dichloro-6-diethoxyphosphinothioyloxypyridin-2-yl)sulfanylpropanoic acid

InChI

InChI=1S/C12H17Cl2N2O5PS2/c1-3-19-22(23,20-4-2)21-10-7(13)5-8(14)11(16-10)24-6-9(15)12(17)18/h5,9H,3-4,6,15H2,1-2H3,(H,17,18)/t9-/m0/s1

InChI Key

VIISYIPKZIMBJQ-VIFPVBQESA-N

Isomeric SMILES

CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)SC[C@@H](C(=O)O)N

Canonical SMILES

CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)SCC(C(=O)O)N

Origin of Product

United States

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